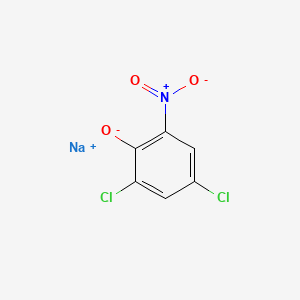
Pyrazine, (ethylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine, (ethylthio)-: is an organic compound belonging to the class of heterocyclic aromatic compounds. It features a pyrazine ring substituted with an ethylthio group. Pyrazines are known for their distinct aromatic properties and are often found in various natural and synthetic products. The ethylthio substitution adds unique chemical and physical properties to the compound, making it valuable in different applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine derivatives, including Pyrazine, (ethylthio)-, typically involves the formation of the pyrazine ring followed by the introduction of the ethylthio group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloroacetophenone with ammonia can form an amino ketone, which then undergoes condensation and oxidation to yield pyrazine . The ethylthio group can be introduced through nucleophilic substitution reactions using ethylthiol as a reagent.
Industrial Production Methods: Industrial production of pyrazine derivatives often employs greener and more efficient methods. One-pot synthesis approaches are favored for their simplicity and cost-effectiveness. These methods involve the direct formation of the pyrazine ring and subsequent functionalization in a single reaction vessel .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrazine, (ethylthio)- can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazines.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazines.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Pyrazine, (ethylthio)- is used as a building block in organic synthesis.
Biology and Medicine: In biological research, pyrazine derivatives are studied for their potential antimicrobial, antiviral, and anticancer properties. The ethylthio substitution can enhance the biological activity of these compounds .
Industry: Pyrazine, (ethylthio)- is used in the flavor and fragrance industry due to its distinct aroma. It is also employed in the production of agrochemicals and other industrial products .
Mécanisme D'action
The mechanism of action of Pyrazine, (ethylthio)- involves its interaction with specific molecular targets. The ethylthio group can participate in various biochemical pathways, enhancing the compound’s reactivity and binding affinity. In antimicrobial applications, it can disrupt microbial cell membranes or interfere with essential enzymes .
Comparaison Avec Des Composés Similaires
Pyrazine: The parent compound without the ethylthio substitution.
2,3,5,6-Tetramethylpyrazine: A pyrazine derivative with four methyl groups.
2,5-Dimethylpyrazine: A pyrazine derivative with two methyl groups.
Uniqueness: Pyrazine, (ethylthio)- is unique due to the presence of the ethylthio group, which imparts distinct chemical and physical properties. This substitution can enhance the compound’s reactivity and biological activity compared to other pyrazine derivatives .
Propriétés
Numéro CAS |
65032-06-6 |
|---|---|
Formule moléculaire |
C6H8N2S |
Poids moléculaire |
140.21 g/mol |
Nom IUPAC |
2-ethylsulfanylpyrazine |
InChI |
InChI=1S/C6H8N2S/c1-2-9-6-5-7-3-4-8-6/h3-5H,2H2,1H3 |
Clé InChI |
XOBSTMSWRISSIN-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea](/img/structure/B14482842.png)




![2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol](/img/structure/B14482871.png)

![7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one](/img/structure/B14482879.png)




